An In-Depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)benzaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)benzaldehyde is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Featuring a reactive aldehyde group positioned ortho to a nucleophilic N-substituted pyrrole ring on a benzene core, this molecule serves as a versatile precursor for a variety of complex heterocyclic structures. The electronic interplay between the electron-rich pyrrole moiety and the electron-withdrawing benzaldehyde group imparts a unique reactivity profile, making it a valuable building block for the construction of novel pharmaceutical scaffolds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyrrole ring linked via its nitrogen atom to the C2 position of a benzaldehyde molecule. This arrangement dictates its chemical behavior, influencing both the electrophilicity of the carbonyl carbon and the nucleophilicity of the pyrrole ring.
Diagram of 2-(1H-pyrrol-1-yl)benzaldehyde Structure
Caption: Molecular structure of 2-(1H-pyrrol-1-yl)benzaldehyde.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 31739-56-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₉NO | [2][4] |
| Molecular Weight | 171.20 g/mol | [2][4] |
| Appearance | Yellow to brown solid or liquid | [1] |
| Melting Point | 156 °C | [n/a] |
| Boiling Point | 130 °C (at 0.45 Torr) | [n/a] |
| Topological Polar Surface Area (TPSA) | 22.0 Ų | [2][4] |
| LogP (predicted) | 2.29 | [2][4] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
| Hydrogen Bond Donors | 0 | [2][4] |
| Rotatable Bonds | 2 | [2][4] |
| SMILES | C1=CC=C(C(=C1)C=O)N2C=CC=C2 | [2][4][6] |
| InChIKey | BITJMALLHCGYKF-UHFFFAOYSA-N | [6] |
Synthesis Protocol
The most direct and cited method for the preparation of 2-(1H-pyrrol-1-yl)benzaldehyde is the oxidation of the corresponding alcohol, [2-(1H-pyrrol-1-yl)phenyl]methanol. This precursor is synthesized via a Clauson-Kaas reaction between 2-aminobenzyl alcohol and 2,5-dimethoxytetrahydrofuran. The subsequent oxidation step provides the target aldehyde in high yield.
Diagram: Synthetic Pathway
Caption: Oxidation of the precursor alcohol to the target aldehyde.
Experimental Protocol: Oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanol
This protocol is adapted from the procedure described by Garofalo et al. in Tetrahedron (2000).[7][8]
Materials:
-
[2-(1H-pyrrol-1-yl)phenyl]methanol
-
Activated Manganese (IV) oxide (MnO₂)
-
Anhydrous benzene
-
Standard reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [2-(1H-pyrrol-1-yl)phenyl]methanol (1.0 eq) in anhydrous benzene.
-
Addition of Oxidant: To the stirred solution, add activated manganese (IV) oxide (approximately 10 eq by weight). The causality for using a large excess of MnO₂ is to ensure complete conversion of the primary alcohol, as its activity can vary between batches. Benzene is chosen as the solvent for its inertness and appropriate boiling point for this heterogeneous reaction.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.
-
Workup and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and its reduced forms. The use of a filter aid like Celite is critical for efficiently separating the fine solid particles from the solution.
-
Purification: Wash the filter cake thoroughly with additional benzene or ethyl acetate to recover all the product. Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting residue is 2-(1H-pyrrol-1-yl)benzaldehyde, which can be further purified by column chromatography if necessary. The reported yield for this transformation is 95%.[7]
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the expected spectral features for this structure.
Table 2: Expected Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm, deshielded by the carbonyl group. Aromatic Protons (Benzene Ring): Complex multiplets between δ 7.2-7.9 ppm (4H). The proton ortho to the aldehyde will be the most deshielded. Pyrrole Protons: Two distinct multiplets are expected. The α-protons (adjacent to N) around δ 6.8-7.0 ppm (2H) and the β-protons around δ 6.2-6.4 ppm (2H). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the pyrrole nitrogen (C-N) and the carbon attached to the aldehyde group (C-CHO) will be distinct. Pyrrole Carbons: Two signals are expected: Cα around δ 122 ppm and Cβ around δ 110 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): A characteristic medium intensity peak around 2820-2850 cm⁻¹ and a weaker one around 2720-2750 cm⁻¹. Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-N Stretch: A band in the fingerprint region. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight. Fragmentation: A characteristic loss of the aldehyde proton (M-1) at m/z = 170 and loss of the formyl group (M-29) at m/z = 142. |
Reactivity Profile
The reactivity of 2-(1H-pyrrol-1-yl)benzaldehyde is governed by its two primary functional groups. The molecule's unique electronic nature—where the pyrrole ring acts as an electron-donating group and the aldehyde as an electron-withdrawing group—creates a rich chemical landscape for synthetic transformations.
Reactions at the Aldehyde Group
The carbonyl group is a classic electrophilic site, susceptible to attack by a wide range of nucleophiles. These reactions are foundational for extending the carbon skeleton and introducing new functionalities.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst like piperidine.[9][10] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, a valuable Michael acceptor.[10] The choice of a mild amine base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[10]
-
Wittig Reaction: The aldehyde readily undergoes olefination with phosphorus ylides (Wittig reagents) to form alkenes.[2][11] This is a highly reliable method for C=C bond formation. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[6][12]
Diagram: Key Aldehyde Reactions
Caption: Common C-C bond-forming reactions at the aldehyde.
Reactions at the Pyrrole Ring
The pyrrole ring is a π-excessive heterocycle, making it highly activated towards electrophilic aromatic substitution. The substitution pattern is directed primarily to the C2 and C5 positions. However, in this molecule, these positions are blocked (C2 by the benzene ring linkage), meaning electrophilic attack would be directed to the remaining C3, C4, or C5 positions of the pyrrole ring or the meta position of the benzaldehyde ring. The high reactivity of the pyrrole ring often allows for milder reaction conditions compared to benzene.[1]
Applications in Medicinal Chemistry and Materials Science
The structural motif of 2-(1H-pyrrol-1-yl)benzaldehyde is a gateway to a variety of fused heterocyclic systems with potential biological activity. The ortho-positioning of the pyrrole and aldehyde groups is ideal for intramolecular cyclization reactions to form novel polycyclic scaffolds.
For instance, the related precursor, 2-(1H-pyrrol-1-yl)aniline, is used in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds investigated for various therapeutic properties.[13][14] It is a logical and field-proven extension that 2-(1H-pyrrol-1-yl)benzaldehyde can be transformed (e.g., via reductive amination followed by cyclization) into analogous fused systems, such as pyrrolo[1,2-a]benzazepines and related structures, which are of interest in the development of novel CNS agents and other therapeutics.[15]
The conjugated system formed from its condensation products also makes it a candidate for the synthesis of dyes and functional organic materials.[1]
Safety and Handling
2-(1H-pyrrol-1-yl)benzaldehyde should be handled with standard laboratory precautions. It is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
Conclusion
2-(1H-pyrrol-1-yl)benzaldehyde is a strategically important synthetic intermediate. Its well-defined synthesis and the dual reactivity of its aldehyde and pyrrole functionalities provide chemists with a powerful tool for molecular construction. Understanding its chemical properties, reactivity, and handling requirements is key to successfully leveraging this versatile building block in the discovery and development of new medicines and materials.
References
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Garofalo, A., Ragno, G., Campiani, G., Brizzi, A., & Nacci, V. (2000). Polycondensed Heterocycles. Part 11: Preparation and Regioselective Reductions of 5-Phenyl-4H-pyrrolo[1,2-a][1]benzazepin-4-one. Tetrahedron, 56(47), 9351-9355.
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Morita-Baylis-Hillman route to 4H-pyrrolo[1,2-a][1]benzazepine... (n.d.). ScienceDirect. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(1h-pyrrol-1-yl)benzaldehyde (C11H9NO). Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
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ResearchGate. (2024). Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines by Cyclization of 2-(1H-pyrrol-1-yl)anilines and Alcohols. Retrieved from [Link]
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Appchem. (n.d.). 2-(1H-Pyrrol-1-yl)benzaldehyde | 31739-56-7. Retrieved from [Link]
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PubMed. (2024). Copper-catalyzed oxidative cyclization of 2-(1 H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2- a]quinoxalines. Retrieved from [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(1H-PYRROL-1-YL)BENZALDEHYDE | CAS 31739-56-7. Retrieved from [Link]
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